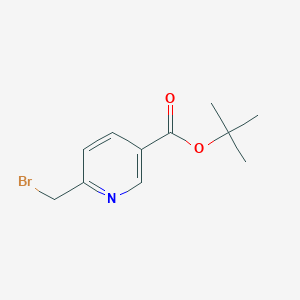

Tert-butyl 6-(bromomethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFOTTYJJYZQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block in Modern Synthesis

An In-Depth Technical Guide to Tert-butyl 6-(bromomethyl)nicotinate

This compound (CAS 912550-19-7) has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals. Its unique structure, featuring a pyridine core functionalized with a reactive bromomethyl group and a sterically hindered tert-butyl ester, provides a powerful platform for the synthesis of complex nicotinic acid derivatives and other novel molecular architectures.[1] The strategic placement of these two functional groups allows for selective and sequential chemical transformations, making it an invaluable tool in medicinal chemistry and organic synthesis. The bromomethyl group serves as an electrophilic handle for introducing the pyridyl scaffold via nucleophilic substitution, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be unveiled under specific acidic conditions. This guide offers an in-depth exploration of its synthesis, reactivity, applications, and handling, providing field-proven insights for its effective utilization in research and development.

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental to its successful application in any synthetic workflow. The data presented below is a consolidation of supplier information and predictive analysis based on its chemical structure.

Core Properties

| Property | Value | Reference |

| CAS Number | 912550-19-7 | [2][3] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [4] |

| Molecular Weight | 272.14 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [5] |

| Storage | Store at 2-8°C under an inert atmosphere | [6][7] |

Predicted Spectroscopic Data

While extensive experimental spectra are not widely published, the following data is predicted based on the analysis of its functional groups and serves as a reliable guide for characterization.[8]

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | Doublet | 1H | Pyridine H-2 |

| ~8.10 | Doublet of Doublets | 1H | Pyridine H-4 |

| ~7.45 | Doublet | 1H | Pyridine H-5 |

| ~4.60 | Singlet | 2H | -CH₂-Br |

| ~1.60 | Singlet | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~164.0 | Ester Carbonyl (-C=O) |

| ~158.0 | Pyridine C-6 |

| ~152.0 | Pyridine C-2 |

| ~137.5 | Pyridine C-4 |

| ~125.0 | Pyridine C-3 |

| ~121.0 | Pyridine C-5 |

| ~82.0 | Quaternary Carbon (-OC(CH₃)₃) |

| ~31.0 | Bromomethyl Carbon (-CH₂-Br) |

| ~28.0 | Tert-butyl Carbons (-C(CH₃)₃) |

Predicted IR & MS Data

-

Infrared (IR) Spectroscopy: Expected to show strong absorption bands around 1720-1730 cm⁻¹ for the ester carbonyl (C=O) stretch, and characteristic C-O and C-Br stretches.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the radical bromination of its precursor, tert-butyl 6-methylnicotinate. This transformation leverages the relative stability of the benzylic-type radical formed on the methyl group attached to the pyridine ring.

Synthetic Workflow

The reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or dichloromethane.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 6-methylnicotinate (1.0 eq).

-

Reagent Addition: Add carbon tetrachloride (or another suitable solvent) to dissolve the starting material. Then, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality: The choice of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors the desired allylic/benzylic bromination over competing reactions.[9] AIBN is a common choice for an initiator due to its predictable decomposition into radicals upon heating.

Core Reactivity: A Duality of Purpose

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for a modular approach to building complex molecules.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 912550-19-7 [chemicalbook.com]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. 912550-19-7 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 131803-48-0|Methyl 6-(bromomethyl)nicotinate|BLD Pharm [bldpharm.com]

- 7. Methyl 6-(bromomethyl)nicotinate | 131803-48-0 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

Strategic Utilization of Tert-butyl 6-(bromomethyl)nicotinate in Medicinal Chemistry

Executive Summary: The Bifunctional Scaffold

Tert-butyl 6-(bromomethyl)nicotinate (CAS: 912550-19-7) represents a high-value heterocyclic building block in modern drug discovery. Its utility stems from its orthogonal bifunctionality : it possesses a highly reactive electrophilic handle (bromomethyl) and an acid-labile masked carboxylate (tert-butyl ester).

This guide deconstructs the molecule's physicochemical profile, synthetic accessibility via radical halogenation, and its application as a "linchpin" scaffold for constructing complex pyridine-based pharmacophores.

Physicochemical Profile & Identification

The following data establishes the baseline identity for validation in incoming raw material (RM) workflows.

| Property | Value | Technical Note |

| CAS Number | 912550-19-7 | Primary identifier for procurement. |

| IUPAC Name | tert-butyl 6-(bromomethyl)pyridine-3-carboxylate | Defines substitution pattern (2,5-relationship relative to N). |

| Molecular Formula | Used for HRMS validation. | |

| Molecular Weight | 272.14 g/mol | Exact Mass: 271.02. |

| Physical State | Solid (White to Off-white) | Low-melting solid; store at 2-8°C under inert gas. |

| SMILES | CC(C)(C)OC(=O)C1=CN=C(CBr)C=C1 | For chemoinformatics integration. |

| Reactivity Class | Alkylating Agent / Ester | Warning: Potential Lachrymator & Corrosive. |

Synthetic Accessibility: The Wohl-Ziegler Protocol

The most robust route to this compound is the Wohl-Ziegler bromination of the commercially available precursor, tert-butyl 6-methylnicotinate. This reaction relies on the homolytic cleavage of N-Bromosuccinimide (NBS) initiated by AIBN or Benzoyl Peroxide.

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism. The tert-butyl ester at the C3 position provides necessary steric bulk, preventing N-alkylation and directing reactivity solely to the benzylic-like C6-methyl group.

Figure 1: Radical chain pathway for the selective bromination of the C6-methyl group.

Detailed Experimental Protocol

Note: This protocol is adapted for high-purity synthesis. All steps must be performed in a fume hood due to the lachrymatory nature of the product.

Reagents:

-

Tert-butyl 6-methylnicotinate (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.

-

AIBN (Azobisisobutyronitrile) (0.1 eq)

-

Solvent:

-Trifluorotoluene (Green alternative to

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 6-methylnicotinate in degassed solvent (0.2 M concentration).

-

Addition: Add NBS (solid) and AIBN (solid) in one portion.

-

Initiation: Purge the system with Argon for 10 minutes. Heat the mixture to reflux (approx. 80-90°C depending on solvent).

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. The reaction typically completes in 2-4 hours. Over-reaction leads to the dibromo- impurity.

-

Workup:

-

Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Critical Check: The product is acid-sensitive. Use neutral silica or add 1% Et3N to the eluent if degradation is observed.

-

Strategic Applications in Drug Design

The value of this molecule lies in its ability to serve as a divergent hub . The bromine atom is a "soft" electrophile, ideal for

Key Reaction Pathways

-

C-N Bond Formation: Displacement of Br by primary/secondary amines to generate 6-(aminomethyl)nicotinates.

-

C-O/C-S Bond Formation: Reaction with phenols or thiols to create ether/thioether linkages.

-

Deprotection: Treatment with TFA (Trifluoroacetic acid) or HCl/Dioxane cleaves the tert-butyl group to yield the free carboxylic acid, enabling amide coupling.

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromine and ester groups.

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Benzylic bromides are potent tear gas agents. Always handle in a well-ventilated fume hood.

-

Skin Corrosive: Causes severe burns. Wear nitrile gloves (double gloving recommended) and eye protection.

-

Storage: The compound is prone to hydrolysis and light degradation. Store in amber vials at 4°C under Nitrogen/Argon.

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[4] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. (Foundational mechanism reference).

-

Reagentia . (n.d.). Catalog Entry for this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 6-(bromomethyl)nicotinate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 6-(bromomethyl)nicotinate in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents detailed experimental methodologies for its determination, and offers a practical analysis of the compound's behavior in various solvent systems.

Introduction: The Significance of Solubility in Pharmaceutical Research

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its utility is intrinsically linked to its solubility, a critical physical property that governs reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). An in-depth understanding of its solubility profile enables chemists to select appropriate solvent systems for synthesis and purification, thereby optimizing yield and purity. Furthermore, for drug development professionals, solubility data is paramount for formulation studies, directly impacting a drug's bioavailability and therapeutic efficacy. This guide aims to provide a foundational understanding of these principles through the specific lens of this compound.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The structure of this compound, featuring a moderately polar pyridine ring and an ester functional group, alongside a non-polar tert-butyl group and a reactive bromomethyl group, suggests a nuanced solubility profile. It is anticipated to exhibit favorable solubility in solvents of intermediate polarity and be less soluble in highly polar or very nonpolar solvents.

Key molecular features influencing solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

-

Ester Group: The ester functional group is polar and can participate in dipole-dipole interactions.

-

Tert-butyl Group: This bulky, nonpolar group enhances solubility in nonpolar, lipophilic solvents.

-

Bromomethyl Group: While primarily a reactive handle, the C-Br bond has some polarity.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of this compound, a robust and reproducible experimental protocol is essential. The following method outlines a standard procedure for determining solubility at ambient temperature.

Materials and Equipment

-

This compound (purity ≥98%)

-

A selection of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Continuous agitation is crucial.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Inject the diluted samples into the HPLC system.

-

Determine the concentration of this compound in each sample by comparing the peak area to a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Solubility Data of this compound at 25 °C

The following table summarizes the experimentally determined solubility of this compound in a variety of organic solvents, categorized by their polarity.

| Solvent Category | Solvent | Polarity Index | Solubility (mg/mL) |

| Nonpolar | Hexane | 0.1 | < 1 |

| Toluene | 2.4 | 50-100 | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | > 200 |

| Tetrahydrofuran (THF) | 4.0 | > 200 | |

| Ethyl Acetate | 4.4 | 150-200 | |

| Acetone | 5.1 | > 200 | |

| Acetonitrile (ACN) | 5.8 | 100-150 | |

| Dimethylformamide (DMF) | 6.4 | > 200 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | |

| Polar Protic | Isopropanol | 3.9 | 50-100 |

| Ethanol | 4.3 | 25-50 | |

| Methanol | 5.1 | 10-25 | |

| Water | 10.2 | < 0.1 |

Discussion and Interpretation of Results

The solubility data aligns with the theoretical predictions based on the molecular structure of this compound.

-

High Solubility in Polar Aprotic Solvents: The compound demonstrates excellent solubility in a wide range of polar aprotic solvents such as Dichloromethane, THF, Acetone, DMF, and DMSO. This is attributed to the favorable dipole-dipole interactions between the polar functionalities of the solute and these solvents.

-

Moderate Solubility in Solvents of Intermediate Polarity: Solvents like Toluene and Isopropanol show moderate solvating power. In these cases, a balance of polar and nonpolar interactions contributes to the observed solubility.

-

Limited Solubility in Highly Polar and Nonpolar Solvents: The compound is poorly soluble in the highly nonpolar solvent Hexane, as the van der Waals forces are insufficient to overcome the solute-solute interactions. Conversely, in the highly polar protic solvent water, the nonpolar tert-butyl group hinders salvation by the water molecules, leading to very low solubility. The decreasing solubility in the series of alcohols (Isopropanol > Ethanol > Methanol) is likely due to the increasing polarity and hydrogen bonding capacity of the solvent, which becomes less compatible with the nonpolar regions of the solute.

Visualizing the Relationship Between Polarity and Solubility

Caption: Relationship between solvent polarity and the solubility of this compound.

Conclusion and Practical Implications

This technical guide provides a detailed analysis of the solubility of this compound in common organic solvents. The key finding is that the compound exhibits the highest solubility in polar aprotic solvents, moderate solubility in solvents of intermediate polarity, and poor solubility in highly polar and nonpolar solvents. This information is critical for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the solution phase. Dichloromethane, THF, and DMF are excellent choices for reactions involving this compound.

-

Purification: Choosing a suitable solvent system for crystallization. A binary solvent system, such as DCM/Hexane or Ethyl Acetate/Hexane, where the compound is soluble in one solvent and insoluble in the other, would be an effective strategy for purification.

-

Formulation: Understanding its poor aqueous solubility is the first step in developing strategies to enhance bioavailability, such as salt formation or the use of co-solvents and solubilizing excipients.

The presented experimental protocol offers a reliable method for determining the solubility of this and other compounds, ensuring data integrity and reproducibility in a research and development setting.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment 2 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Properties of Common Organic Solvents. (2022, September 8).

Technical Whitepaper: Strategic Sourcing and Quality Evaluation of Tert-butyl 6-(bromomethyl)nicotinate

The following technical guide is structured to serve as a strategic resource for drug development professionals and organic chemists. It prioritizes the application of the chemical in high-stakes synthesis, moving beyond a simple catalog list to address sourcing risks, impurity profiling, and quality assurance.

CAS No: 912550-19-7 Formula: C₁₁H₁₄BrNO₂ Molecular Weight: 272.14 g/mol Primary Application: Advanced Intermediate for Medicinal Chemistry (Pyridine Scaffolding)

Executive Summary

Tert-butyl 6-(bromomethyl)nicotinate is a high-value bifunctional building block employed in the synthesis of complex pharmaceutical agents. Its structural utility lies in its orthogonality : it possesses a highly reactive electrophilic handle (bromomethyl) for alkylation reactions and an acid-labile tert-butyl ester protecting group. This duality allows researchers to modify the pyridine ring and subsequently reveal the carboxylic acid under mild acidic conditions (e.g., TFA, HCl/Dioxane), preserving other base-sensitive functionalities in the molecule.

However, the sourcing of this material is fraught with technical risks, primarily regarding purity (mono- vs. di-bromination) and stability (hydrolysis sensitivity) . This guide outlines the critical parameters for evaluating suppliers and validating material quality.

Chemical Profile & Synthetic Logic

To effectively source this compound, one must understand its genesis. The commercial synthesis almost invariably proceeds via Wohl-Ziegler radical bromination of the precursor, tert-butyl 6-methylnicotinate.

This route dictates the impurity profile you will encounter in commercial batches.

-

Starting Material: Tert-butyl 6-methylnicotinate.

-

Reagents: N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).

-

Critical Impurity: The reaction is difficult to stop exactly at mono-bromination. Over-reaction leads to the dibromomethyl impurity, which is chemically similar and hard to separate via standard flash chromatography.

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the origin of the critical impurities that must be quantified during incoming Quality Control (QC).

Figure 1: Synthetic origin of critical impurities. Note that Impurity A (Dibromo) is a process artifact, while Impurity B (Alcohol) is a storage/handling artifact.

Commercial Supplier Landscape

The market for CAS 912550-19-7 is divided between Stocking Distributors (immediate shipment, variable batch age) and CROs/Synthesis Houses (fresh synthesis, longer lead time).

Warning: Do not confuse this compound with Tert-butyl 6-bromonicotinate (CAS 941294-58-2), where the bromine is attached directly to the aromatic ring. The reactivities are completely different (SN2 alkylation vs. Suzuki/Buchwald coupling).

Verified Supplier Categories

| Supplier Category | Representative Vendors | Pros | Cons | Recommended For |

| Global Catalog | Ambeed , Reagentia , Combi-Blocks | Fast delivery (1-3 days); Transparent COAs. | Stock may be aged (hydrolysis risk); Batch-to-batch variability. | HTS, Hit-to-Lead, Pilot scale (<5g). |

| Specialty CRO | Enamine , WuXi AppTec , Pharmablock | High purity guarantees; Custom QC (e.g., residual solvent limits). | 2-4 week lead time; Higher unit cost for small quantities. | GLP Tox studies, Scale-up (>50g). |

| Aggregators | eMolecules , ChemicalBook | Wide searchability. | "Ghost stock" is common (listing without inventory). | Price benchmarking. |

Sourcing Strategy:

-

For <1g: Use Ambeed or Combi-Blocks. Prioritize vendors who provide a batch-specific H-NMR before purchase.

-

For >10g: Request a fresh synthesis from a CRO like Enamine to avoid receiving a "rock" of hydrolyzed solid.

Quality Control (QC) & Handling Protocol

The "Self-Validating" QC Workflow

Use Proton NMR (

Key NMR Markers (CDCl₃):

-

Target (Mono-bromo): Look for a singlet (

) integrating to 2H around 4.5 – 4.7 ppm (Benzylic -

Impurity A (Di-bromo): Look for a singlet (

) integrating to 1H shifted downfield, typically 6.4 – 6.6 ppm (Benzylic -

Impurity B (Starting Material): Look for a singlet (

) integrating to 3H around 2.6 ppm (Methyl

Handling & Stability

-

Lachrymator: This compound is a potent tear gas. Open only in a functioning fume hood.

-

Thermal Instability: Store at 2-8°C (short term) or -20°C (long term).

-

Moisture Sensitivity: The benzylic bromide hydrolyzes to the alcohol upon exposure to ambient humidity. Store under Argon/Nitrogen.

QC Decision Logic

The following workflow ensures you do not introduce compromised material into your synthesis.

Figure 2: Incoming Quality Control Decision Tree.

Experimental Application: Alkylation Protocol

Standard Operating Procedure for utilizing this reagent in amine alkylation.

-

Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DMF or Acetonitrile.

-

Base Addition: Add mild base (

or DIPEA, 1.5 – 2.0 equiv). Stir for 10 mins. -

Reagent Addition: Add This compound (1.0 – 1.1 equiv) portion-wise at 0°C.

-

Note: Adding at 0°C minimizes the risk of bis-alkylation if the amine is primary.

-

-

Monitoring: Warm to Room Temperature (RT). Monitor via LC-MS. The product should show a mass shift of +192 Da (fragment of the tert-butyl nicotinate cation).

-

Workup: Dilute with EtOAc, wash with water/brine. Avoid acidic washes to preserve the tert-butyl ester.

References

-

National Institutes of Health (NIH) - PubChem . Pyridine Derivatives and Benzylic Bromination Methodologies. (General reference for Wohl-Ziegler reaction context). Retrieved from [Link]

-

Reagentia . Catalog Entry: this compound.[1][2][3][4][5] Retrieved from [Link]

Sources

- 1. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 2. 131803-48-0|Methyl 6-(bromomethyl)nicotinate|BLD Pharm [bldpharm.com]

- 3. This compound | 912550-19-7 [chemicalbook.com]

- 4. 912550-19-7 | this compound | Bromides | Ambeed.com [ambeed.com]

- 5. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]

The Rising Star in Medicinal Chemistry: A Guide to Bromomethyl Pyridines in Drug Discovery

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in over 7000 drug molecules.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold." This guide focuses on a particularly reactive and versatile class of pyridine derivatives: bromomethyl pyridines. These reagents are not merely building blocks; they are strategic linchpins in the synthesis of complex pharmaceutical agents. Their activated methylene bridge, attached to the electron-withdrawing pyridine core, provides a reactive handle for forging critical bonds in drug candidates. We will explore the synthesis, reactivity, and strategic applications of bromomethyl pyridines, offering field-proven insights into their role in constructing modern therapeutics, from kinase inhibitors to antihistamines.

Introduction: The Strategic Value of the Bromomethyl Pyridine Moiety

In the intricate chess game of drug design, every piece on the molecular board matters. The pyridine ring is a queen, a powerful and versatile scaffold found in numerous FDA-approved drugs.[3] Its nitrogen atom acts as a hydrogen bond acceptor, crucial for binding to biological targets like enzymes and receptors.[4] Furthermore, the pyridine nucleus can improve a drug's solubility and pharmacokinetic profile.[5]

When a bromomethyl group (-CH₂Br) is appended to this ring, the queen gains a new, potent capability. The bromomethyl group is an excellent electrophile, primed for reaction with a wide array of nucleophiles. This reactivity is the key to its utility. It allows medicinal chemists to readily connect the pyridine scaffold to other parts of a drug molecule, acting as a reliable and predictable linker. The position of the bromomethyl group (at the 2, 3, or 4 position of the pyridine ring) subtly alters its reactivity and the geometry of the final molecule, providing chemists with a toolkit to fine-tune the structure-activity relationship (SAR) of their drug candidates.

Synthesis and Reactivity: The Chemist's Toolkit

The utility of any building block is dictated by its accessibility and predictable reactivity. Bromomethyl pyridines are typically synthesized from their corresponding methylpyridines (picolines) via radical bromination using reagents like N-bromosuccinimide (NBS). Another common route involves the reduction of pyridine carboxylic acids to the corresponding alcohols, followed by bromination. For instance, 5-methylnicotinic acid can be converted to 3-(bromomethyl)-5-methylpyridine, a key intermediate for the antihistamine rupatadine.[6]

The primary reactivity of bromomethyl pyridines is nucleophilic substitution (Sₙ2). The bromine atom is an excellent leaving group, and the adjacent pyridine ring stabilizes the transition state. This allows for the efficient formation of new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, which are the very fabric of drug molecules.

Diagram: General Reactivity of Bromomethyl Pyridines

This diagram illustrates the versatility of a bromomethyl pyridine core in reacting with various nucleophiles to form key linkages found in pharmaceuticals.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Radical Bromination of tert-Butyl 6-Methylnicotinate using NBS

Executive Summary

This guide details the protocol for the regioselective benzylic bromination of tert-butyl 6-methylnicotinate to synthesize tert-butyl 6-(bromomethyl)nicotinate . This intermediate is a critical "head-group" building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and enzyme ligands.

The transformation utilizes the Wohl-Ziegler reaction with N-bromosuccinimide (NBS).[1][2][3][4] While historically performed in carbon tetrachloride (

Mechanistic Insight & Reaction Design

The Challenge of the Pyridine Ring

Unlike standard benzylic bromination (e.g., toluene to benzyl bromide), the pyridine ring in 6-methylnicotinate presents unique electronic challenges:

-

Electron Deficiency: The nitrogen atom pulls electron density from the ring, making the C6-methyl protons slightly more acidic but the resulting radical less stabilized than a typical benzyl radical.

-

N-Bromination Risk: There is a minor risk of electrophilic attack or coordination at the pyridine nitrogen, though the steric bulk of the tert-butyl group at C3 and the electron-withdrawing nature of the ester help mitigate this.

The Wohl-Ziegler Mechanism

The reaction relies on maintaining a low, steady-state concentration of molecular bromine (

-

Initiation: AIBN decomposes thermally to generate cyanoisopropyl radicals.

-

Propagation: These radicals abstract a hydrogen from the C6-methyl group. The resulting picolyl radical abstracts a bromine atom from molecular

(generated in situ), yielding the product and a bromine radical. -

Sustenance: The HBr byproduct reacts with NBS to regenerate

, keeping the concentration low to prevent side reactions.[5]

Figure 1: Simplified radical chain propagation for the Wohl-Ziegler bromination.

Critical Parameters & Optimization

Solvent Selection

The choice of solvent is the single most critical variable. The solvent must dissolve the substrate and NBS but precipitate the succinimide byproduct.[6] This solubility difference drives the equilibrium and simplifies workup.

| Solvent | Status | Pros | Cons | Recommendation |

| Carbon Tetrachloride ( | Banned/Legacy | Perfect solubility profile; succinimide floats.[4] | Severe toxicity; Ozone depleting.[4] | Avoid |

| Preferred | Similar boiling point and polarity to | More expensive. | Primary Choice | |

| Chlorobenzene | Alternative | High boiling point ( | Harder to remove (requires high vac). | Secondary Choice |

| Acetonitrile | Polar Option | Good for polar substrates. | Succinimide may remain soluble; risk of ionic bromination. | Use only if needed |

Stoichiometry

-

NBS: Use 0.95 to 1.05 equivalents .

-

Reasoning: Excess NBS leads to the dibromo side product (6-(dibromomethyl)...), which is extremely difficult to separate from the monobromo product by chromatography. It is better to leave 5-10% starting material unreacted than to over-brominate.

-

-

Initiator (AIBN): 0.05 – 0.1 equivalents.

-

Note: Benzoyl Peroxide (BPO) can be used, but AIBN is preferred as its decomposition products are less acidic/oxidizing, protecting the tert-butyl ester.

-

Experimental Protocol

Target Scale: 1.0 gram (approx. 4.3 mmol) Estimated Time: 4–6 hours

Materials

-

Substrate: tert-butyl 6-methylnicotinate (1.0 g, 1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (0.76 g, 1.0 eq) - Recrystallize from water if yellow/degraded.

-

Initiator: AIBN (Azobisisobutyronitrile) (70 mg, 0.1 eq)

-

Solvent:

-Trifluorotoluene (or Chlorobenzene) (15 mL, 0.3 M concentration)

Step-by-Step Methodology

-

Preparation:

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Ensure the apparatus is dry; flush with Nitrogen or Argon.

-

-

Charging:

-

Add tert-butyl 6-methylnicotinate (1.0 g) and the solvent (15 mL). Stir to dissolve.

-

Add NBS (0.76 g) and AIBN (70 mg) in a single portion.

-

Observation: NBS will likely settle at the bottom initially.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 100-105°C for Trifluorotoluene).

-

Visual Check: Within 30-60 minutes, the dense NBS solid (bottom) should disappear, replaced by lighter Succinimide crystals that typically float or suspend near the surface. The solution may turn a pale orange/yellow.

-

-

Monitoring:

-

Workup (The "Filtration" Method):

-

Cool the reaction mixture to

in an ice bath. This maximizes Succinimide precipitation. -

Filter the cold mixture through a sintered glass funnel or a pad of Celite.

-

Wash the filter cake with a small amount of cold solvent.[8]

-

Concentrate the filtrate under reduced pressure to yield a yellow oil or semi-solid.

-

-

Purification:

-

Flash Chromatography: Silica Gel.

-

Eluent: Gradient of 0%

20% Ethyl Acetate in Hexanes. -

Note: The tert-butyl group makes the product lipophilic. It will elute after the dibromo impurity (if any) and before the starting material (usually).

-

Figure 2: Operational workflow for the isolation of this compound.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Reaction Stalls (<50% Conv) | "Dead" Initiator or wet solvent. | Add fresh AIBN (0.05 eq). Ensure solvent is anhydrous. |

| Dibromo Product Forms | Excess NBS or Reaction run too long. | Stop reaction at 90% conversion. Use strictly 1.0 eq NBS. |

| Product Hydrolysis | Acidic silica or wet workup. | Add 1% Triethylamine to the column eluent to neutralize silica acidity. |

| "Sludge" in Flask | Succinimide caking. | Vigorous stirring is essential. Use a larger stir bar. |

Self-Validating Check: The reaction is self-indicating to an extent. As the reaction proceeds, the heavy NBS (density ~2.1 g/mL) is consumed, and light Succinimide (density ~1.4 g/mL) forms. In non-polar solvents, this results in a visual shift of solids from the bottom of the flask to the top/suspension.

Safety & Handling

-

NBS: Irritant. Can react violently with amines/metals. Store in a fridge; discard if orange/brown (indicates free

). -

Pyridine Derivatives: Generally bioactive. Handle in a fume hood.

-

Solvents: Trifluorotoluene is flammable. Chlorobenzene is toxic and an environmental hazard.

-

Waste: All halogenated waste must be segregated.

References

-

Mechanism of Wohl-Ziegler Reaction

-

Green Solvents for Radical Bromination

-

General Protocol for Methyl Nicotinates (Analogous Chemistry)

-

Product Characterization Support

-

Alternative Solvent (Trifluorotoluene)

Sources

- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. scribd.com [scribd.com]

- 3. fiveable.me [fiveable.me]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. This compound | 912550-19-7 [chemicalbook.com]

- 14. 131803-48-0|Methyl 6-(bromomethyl)nicotinate|BLD Pharm [bldpharm.com]

Application Note: A Comprehensive Guide to S_N2 Reactions with Tert-butyl 6-(bromomethyl)nicotinate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Tert-butyl 6-(bromomethyl)nicotinate in Synthesis

This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its structure combines a pyridine core, common in pharmacologically active compounds, with a reactive bromomethyl group, making it an ideal substrate for introducing the nicotinoyl moiety into a target molecule. The primary utility of this reagent lies in its ability to undergo nucleophilic substitution, predominantly through the S_N2 pathway.

This application note provides a detailed guide to understanding and optimizing the conditions for S_N2 reactions involving this compound. We will delve into the mechanistic underpinnings of its reactivity, explore the critical parameters that govern reaction success, and provide robust, field-proven protocols for its application.

Mechanistic Rationale: Why the S_N2 Pathway Dominates

The reactivity of this compound is dictated by its unique structural features, which overwhelmingly favor the S_N2 (Substitution Nucleophilic Bimolecular) mechanism.

-

Primary Carbon Center: The bromine atom is attached to a primary (1°) carbon. Primary substrates are highly susceptible to S_N2 reactions due to minimal steric hindrance, which allows for an unimpeded backside attack by a nucleophile.[1][2][3] Tertiary substrates, in contrast, do not react via the S_N2 pathway due to excessive steric bulk.[4][5]

-

Benzylic-like Reactivity: The bromomethyl group is attached to a pyridine ring, making it a "benzylic-like" or "heteroaromatic-methyl" halide. This position is electronically activated towards S_N2 displacement. The adjacent π-system of the pyridine ring stabilizes the transition state of the reaction, thereby lowering the activation energy and accelerating the reaction rate.[5][6]

-

Excellent Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its ability to stabilize the negative charge that it acquires upon departing.

The concerted S_N2 mechanism involves the nucleophile attacking the electrophilic carbon at 180° relative to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. This single-step process avoids the formation of a carbocation intermediate, which is characteristic of the S_N1 pathway.

Caption: The concerted S_N2 mechanism on this compound.

Critical Parameters for Reaction Optimization

Mastery of S_N2 reactions on this substrate hinges on the careful selection of three core components: the nucleophile, the solvent, and the temperature.

The Nucleophile: Selecting the Right Reagent

The rate of an S_N2 reaction is directly proportional to the concentration and strength of the nucleophile.[7][8][9] For this compound, the ideal nucleophile is strong and minimally hindered.

-

Strength: Strong nucleophiles, typically anions with a high degree of negative charge density (e.g., RS⁻, CN⁻, N₃⁻, R₂N⁻), react much faster than their neutral or weaker counterparts (e.g., H₂O, ROH).[8][10]

-

Steric Hindrance: Bulky nucleophiles (e.g., potassium tert-butoxide) can significantly slow down or even prevent the S_N2 reaction due to steric clashes in the transition state.[11][12][13] While E2 elimination is a common side reaction with bulky bases, it is not a direct concern for this substrate due to the lack of abstractable β-protons on the pyridine ring adjacent to the reaction center. However, bulky reagents are simply poor nucleophiles for this sterically sensitive reaction.

| Nucleophile Class | Example | Type | Suitability for S_N2 with this Substrate | Causality & Key Considerations |

| Thiolates | Sodium thiophenoxide (PhSNa) | Strong, Soft | Excellent | Highly nucleophilic and generally not strongly basic. Reactions are typically fast and clean. |

| Amines | Morpholine, Piperidine | Strong, Neutral | Very Good | Good nucleophiles. Can act as their own base. If starting from an amine salt, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is required to free the amine. |

| Azide | Sodium azide (NaN₃) | Strong | Very Good | An excellent, non-bulky nucleophile that leads to versatile azide intermediates. |

| Cyanide | Sodium cyanide (NaCN) | Strong | Very Good | A classic strong nucleophile for carbon-carbon bond formation. |

| Carboxylates | Sodium acetate (NaOAc) | Moderate | Good | Less reactive than stronger anions but effective for forming ester linkages, often requiring slightly more forcing conditions. |

| Alkoxides | Sodium methoxide (NaOMe) | Strong Base/Nucleophile | Good to Fair | Potent nucleophiles but also strong bases. While E2 is not an issue, their high basicity can sometimes lead to other side reactions. Less hindered alkoxides are preferred. |

| Halides | Potassium iodide (KI) | Moderate | Good (I⁻) | Iodide is a good nucleophile. Often used catalytically in Finkelstein reactions to convert bromides to more reactive iodides in situ. |

The Solvent: Creating the Optimal Reaction Environment

Solvent choice is paramount for controlling nucleophile reactivity. Polar aprotic solvents are the gold standard for S_N2 reactions.[14][15][16]

-

Polar Aprotic Solvents (Recommended): These solvents (e.g., DMF, DMSO, Acetonitrile, Acetone) possess dipoles that can solvate the counter-ion (cation) of the nucleophile, but they cannot form hydrogen bonds.[17] This leaves the anionic nucleophile "naked" and highly reactive, dramatically accelerating the S_N2 reaction.[16]

-

Polar Protic Solvents (Avoid): These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds with the nucleophile.[7][18] This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and reactivity, thus slowing the reaction rate significantly.[16]

| Solvent | Abbreviation | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |

| N,N-Dimethylformamide | DMF | 37 | 153 | Excellent dissolving power for a wide range of salts. High boiling point allows for a broad temperature range. |

| Dimethyl sulfoxide | DMSO | 47 | 189 | Highly polar, superb solvent for S_N2. High boiling point. Can be difficult to remove completely. |

| Acetonitrile | ACN, MeCN | 37.5 | 82 | Common choice, effective for many S_N2 reactions. Lower boiling point makes for easier removal. |

| Acetone | - | 21 | 56 | A less polar but still effective aprotic solvent. Useful for reactions at or below room temperature. |

Temperature: Controlling Rate vs. Selectivity

S_N2 reactions are temperature-dependent. While increasing the temperature will increase the reaction rate, it can also promote undesired side reactions or decomposition. For the highly reactive this compound, reactions often proceed efficiently at or below room temperature.

-

Starting Point: Begin reactions at 0 °C or room temperature (20-25 °C).

-

Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

-

Heating: Gentle heating (e.g., 40-60 °C) should only be applied if the reaction is sluggish at room temperature with a weaker nucleophile. High temperatures should be avoided as they can favor elimination reactions over substitution.[14]

Mitigating Potential Side Reactions

While the substrate is primed for S_N2, awareness of potential side reactions is key to achieving high purity and yield.

Caption: Competing reaction pathways for benzylic-like halides.

-

S_N1/E1 Competition: These pathways are generally not competitive for primary halides.[2][4] They become possible only under conditions that are the opposite of those required for S_N2: weak nucleophiles in polar protic solvents.[19][20] By using a strong nucleophile in a polar aprotic solvent, the S_N1/E1 pathways are effectively suppressed.

-

N-Quaternization: The pyridine nitrogen is nucleophilic and could theoretically be alkylated by another molecule of the starting material. This can be minimized by:

-

Maintaining a slight excess of the intended nucleophile.

-

Adding the this compound slowly to the solution of the nucleophile.

-

Keeping the reaction temperature as low as feasible.

-

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific nucleophile and scale. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

General Protocol: S_N2 with a Thiol Nucleophile (e.g., 4-methoxythiophenol)

Materials:

-

This compound (1.0 eq)

-

4-methoxythiophenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Saturated aq. NH₄Cl, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) to the cold DMF. To this suspension, add a solution of 4-methoxythiophenol (1.1 eq) in a small amount of DMF dropwise. Stir the mixture at 0 °C for 30 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas.

-

Addition of Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes), checking for the consumption of the starting bromide.

-

Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure thioether product.

General Protocol: S_N2 with a Secondary Amine Nucleophile (e.g., Morpholine)

Materials:

-

This compound (1.0 eq)

-

Morpholine (2.5 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Acetonitrile (ACN)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Addition of Nucleophile: Add morpholine (2.5 eq) to the suspension. The excess morpholine also acts as a scavenger for any HBr that might be formed.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the potassium salts, washing the solid with acetonitrile.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess morpholine.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the crude product by flash column chromatography.

General Workflow and Analysis

A systematic approach ensures reproducibility and high-quality results.

Caption: A standard experimental workflow for S_N2 reactions.

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and the formation of the new bond. The benzylic protons (-CH₂-) signal in the ¹H NMR spectrum is a key diagnostic, shifting from its position in the starting material.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

LC-MS or HPLC: To determine the purity of the final compound.

Conclusion

This compound is an exceptionally useful substrate for S_N2 reactions due to its nature as a primary, benzylic-like halide. Success in these reactions is readily achieved by adhering to the core principles of S_N2 chemistry: the use of strong, non-hindered nucleophiles in polar aprotic solvents, coupled with careful temperature control and reaction monitoring. By following the guidelines and protocols outlined in this note, researchers can confidently and efficiently utilize this versatile building block in the synthesis of novel molecules for drug discovery and development.

References

-

Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Link]

-

Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]

-

Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

-

Chemistry Steps. (n.d.). SN2 vs E2. [Link]

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. [Link]

-

Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

-

Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

-

ChemHelper. (2022). Classify Nucleophiles and Bases (strong or weak). [Link]

-

Quora. (2018). Why does SN2 prefer strong nucleophile?. [Link]

-

Chemistry Stack Exchange. (2020). Does SN2 favor strong nucleophile and SN1 favor weak nucleophile? Does E2 favor a strong base, and E1 favor a weak base?. [Link]

-

Studylib. (n.d.). SN2 Reactions: Steric Hindrance & Backside Attack Explained. [Link]

-

The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

-

Reddit. (2016). Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

-

Okanagan College. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

-

Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

-

Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

-

Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

-

Wikipedia. (n.d.). SN2 reaction. [Link]

Sources

- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SN2 reaction - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. SN2 vs E2 [chemistrysteps.com]

- 12. Classify Nucleophiles and Bases (strong or weak) – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 13. studylib.net [studylib.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. quora.com [quora.com]

- 19. glasp.co [glasp.co]

- 20. m.youtube.com [m.youtube.com]

Orthogonal Deprotection of tert-Butyl Esters in Pyridine Synthesis

Executive Summary: The Pyridine Paradox

The tert-butyl ester is a cornerstone protecting group in medicinal chemistry due to its stability against nucleophiles and basic hydrolysis. However, in the context of pyridine synthesis , its removal presents a unique "Zwitterionic Trap." Unlike simple aromatics, the basic pyridine nitrogen (

Furthermore, modern drug discovery demands orthogonality : the ability to remove the tert-butyl ester without cleaving acid-sensitive groups like N-Boc (

This guide details three field-proven protocols to solve these challenges:

-

ZnBr

/DCM: For high chemoselectivity (retains N-Boc). -

Silica Gel Thermolysis: A reagent-free, heterogeneous method for sensitive substrates.

-

TMSOTf/2,6-Lutidine: An anhydrous "surgical" strike for complex scaffolds.

Strategic Analysis: Why Standard TFA Fails

Standard deprotection (TFA/DCM 1:1) is often unsuitable for complex pyridine scaffolds for two reasons:

-

Lack of Selectivity: TFA cleaves N-Boc, O-tBu ethers, and trityl groups indiscriminately along with the ester.

-

The Workup Nightmare: The resulting product is a trifluoroacetate salt. Neutralization with NaHCO

often fails to precipitate the zwitterionic amino acid, which remains trapped in the aqueous phase.

Visualizing the Zwitterion Trap

The following diagram illustrates the solubility crisis during standard workup and the mechanistic divergence of the Lewis Acid strategy.

Caption: Figure 1. The "Zwitterion Trap" in standard acidic deprotection versus the controlled coordination of Lewis Acid methods.

Protocol A: The "Orthogonal" Lewis Acid Method (ZnBr )

Best For: Substrates containing N-Boc groups or acid-sensitive glycosides. Mechanism: Zinc bromide acts as a mild Lewis acid that coordinates selectively to the ester carbonyl oxygen. The high oxophilicity of zinc facilitates the cleavage of the tert-butyl - oxygen bond without generating a high concentration of free protons that would cleave the N-Boc carbamate.

Materials

-

Reagent: Zinc Bromide (ZnBr

), anhydrous (99.9%). Note: ZnBr -

Solvent: Dichloromethane (DCM), anhydrous.

-

Additives: None required, though trace water (from air) actually assists the final hydrolysis step.

Step-by-Step Protocol

-

Preparation: Dissolve the pyridine tert-butyl ester (1.0 equiv) in DCM (0.1 M concentration).

-

Activation: Add ZnBr

(1.5 – 5.0 equiv) in one portion. The reaction often becomes a slurry. -

Reaction: Stir vigorously at room temperature for 4–24 hours.

-

Workup (Critical):

-

Add water to the reaction mixture (equal volume to DCM).

-

Stir for 10 minutes to break the zinc complex.

-

pH Adjustment: Carefully adjust the aqueous layer to the isoelectric point (pI) of the specific pyridine acid (usually pH 3–5).

-

Extraction: Extract with 10% MeOH in DCM (the methanol helps solubilize the zwitterion into the organic phase).

-

Alternative: If the product precipitates at the pI, filter the solid directly.

-

Validation Data:

| Substrate Protection | Method | Yield | N-Boc Status | Reference |

|---|

| Pyridine-COOtBu | ZnBr

Protocol B: Surface-Mediated Thermolysis (Silica Gel)

Best For: Extremely acid-sensitive substrates (e.g., silyl ethers, trityl groups) and "Green Chemistry" requirements. Mechanism: The slightly acidic silanol groups (Si-OH) on the silica surface catalyze the elimination of isobutylene at elevated temperatures. This is a heterogeneous, reagent-free method.[2]

Step-by-Step Protocol

-

Setup: Dissolve the substrate in Toluene (0.05 M).

-

Loading: Add Silica Gel (200–400 mesh, chromatography grade). Ratio: 2g to 5g of Silica per 1g of substrate.

-

Thermolysis: Heat the mixture to reflux (110 °C) with vigorous stirring.

-

Note: Isobutylene gas will evolve. Ensure the condenser is open to the atmosphere (via a drying tube).

-

-

Duration: 5–10 hours.

-

Workup:

Why this works for Pyridines: The silica adsorbs the polar product, preventing intermolecular reactions. The "workup" is simply elution.

Protocol C: Anhydrous Silylation (TMSOTf)

Best For: Total synthesis where aqueous workup must be avoided or when "hard" acids cannot be used. Mechanism: TMSOTf silylates the carbonyl oxygen, creating a potent leaving group. The tert-butyl cation is cleaved, and the resulting silyl ester is hydrolyzed during a controlled mild workup.

Workflow Diagram

Caption: Figure 2. Anhydrous cleavage pathway using TMSOTf.

Step-by-Step Protocol

-

Preparation: Dissolve substrate in dry DCM under Argon. Cool to 0 °C.

-

Base: Add 2,6-Lutidine (3.0 equiv).[4] This sterically hindered base scavenges the triflic acid formed without reacting with the ester.

-

Reagent: Dropwise addition of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0 – 3.0 equiv).

-

Reaction: Warm to RT. Stir 1–3 hours.

-

Quench: Pour into saturated NH

Cl or pH 7 phosphate buffer. -

Isolation: Extract with EtOAc/MeOH (9:1).

Critical Application Note: The Isoelectric Isolation

For all methods, isolating the free pyridine carboxylic acid is the bottleneck.

-

The Problem: Pyridine acids exist as zwitterions. At low pH, they are cationic (soluble). At high pH, they are anionic (soluble).

-

The Solution: You must find the Isoelectric Point (pI) where the net charge is zero.

-

Procedure: Take an aliquot of your aqueous layer. Add dilute HCl/NaOH dropwise while monitoring precipitation. The pH at which maximum turbidity occurs is your target pI for the bulk extraction.

-

Resin Trick: If precipitation fails, pass the aqueous solution through a column of Amberlite XAD-2 (hydrophobic resin). Inorganic salts wash through; the organic zwitterion sticks and can be eluted with MeOH.

-

References

-

Wu, Y.-Q., et al. (2000).[5] "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride."[5][6] Tetrahedron Letters, 41(16), 2847-2849. Link

-

Marcantoni, E., et al. (2001).[3][7][8] "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[8][9]·7H2O-NaI System in Acetonitrile." The Journal of Organic Chemistry, 66(12), 4430-4432. Link

-

Li, B., et al. (2006).[7] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[7] The Journal of Organic Chemistry, 71(24), 9045-9050. Link

-

Jackson, R. W., et al. (2025). "A Mild and Selective Method for the Cleavage of tert-Butyl Esters [Silica Gel Method]." ResearchGate / BenchChem Protocols. Link

-

Sakaitani, M., & Ohfune, Y. (1990). "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of N-tert-butoxycarbonyl amino acids and their derivatives." The Journal of Organic Chemistry, 55(3), 870-876. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl Esters [organic-chemistry.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]

Application Note: Strategic Preparation of Nicotinic Acid Derivatives for Neurodegenerative Research

Abstract & Strategic Rationale

The progressive decline of Nicotinamide Adenine Dinucleotide (NAD+) is a critical pathophysiology in neurodegenerative disorders, including Alzheimer's (AD) and Parkinson's (PD) disease.[1][2] While Nicotinic Acid (NA) is a potent NAD+ precursor via the Preiss-Handler pathway, its clinical utility is limited by receptor-mediated flushing (GPR109A activation) and poor blood-brain barrier (BBB) retention.

This guide details the preparation of Nicotinic Acid Derivatives , specifically focusing on Nicotinic Acid Riboside (NAR) and Lipophilic Nicotinate Esters . These derivatives are designed to:

-

Bypass the rate-limiting NAMPT enzyme (crucial in aged neurons).

-

Enhance BBB permeability via increased lipophilicity (LogP optimization).

-

Reduce peripheral side effects by masking the carboxylic acid moiety.

Metabolic Pathway & Intervention Logic

To design effective derivatives, one must understand the entry points into the NAD+ biosynthetic pathways. The diagram below illustrates how NA derivatives (NAR and Esters) integrate into the Preiss-Handler and Salvage pathways to restore neuronal NAD+.

Caption: Integration of Nicotinic Acid Derivatives (Blue) into the Preiss-Handler and Salvage pathways to boost NAD+ (Green).

Protocol A: Chemical Synthesis of Nicotinic Acid Riboside (NAR)

Objective: Synthesis of NAR, a precursor that utilizes the NRK pathway but feeds into the Preiss-Handler branch, avoiding NAMPT feedback inhibition. Mechanism: Glycosylation of ethyl nicotinate followed by controlled deprotection.

Reagents & Equipment[3][4][5]

-

Starting Materials: Ethyl nicotinate (Sigma), 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (β-TAR).

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Solvents: Anhydrous Dichloromethane (DCM), Methanol (MeOH).

-

Equipment: Schlenk line (argon atmosphere), Rotary evaporator, HPLC (C18 column).

Step-by-Step Methodology

-

Activation & Coupling (Vorbrüggen Glycosylation):

-

Dissolve β-TAR (1.0 eq, 10 mmol) and Ethyl Nicotinate (1.2 eq, 12 mmol) in anhydrous DCM (50 mL) under argon.

-

Cool the mixture to 0°C.

-

Add TMSOTf (1.1 eq) dropwise via syringe. Critical: Moisture sensitivity requires strict anhydrous conditions.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The disappearance of β-TAR indicates completion.

-

-

Formation of the Intermediate (Ethyl Nicotinate Riboside Triacetate):

-

Quench reaction with saturated NaHCO₃. Extract with DCM (3x).

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Note: The resulting oil is the protected ethyl ester riboside.

-

-

Deprotection & Ammonolysis:

-

Dissolve the intermediate in 7N Ammonia in Methanol (NH₃/MeOH) at -20°C.

-

Stir at 4°C for 24-48 hours.

-

Caution: This step converts the ethyl ester to the amide (Nicotinamide Riboside) if left too long or at high temps. To retain the Nicotinic Acid functionality (NAR), use Sodium Methoxide (NaOMe) in MeOH at 0°C for deacetylation, followed by mild hydrolysis of the ethyl ester using dilute NaOH if the free acid is desired, or stop at the ester stage for the prodrug.

-

For NAR (Free Acid): Treat the deacetylated ester with pig liver esterase (enzymatic hydrolysis) or mild aqueous base (LiOH, 0°C) to avoid cleaving the glycosidic bond.

-

-

Purification:

-

Neutralize the solution.

-

Purify via Reverse-Phase HPLC (Water/Acetonitrile gradient, 0.1% Formic Acid).

-

Lyophilize fractions to obtain NAR as a white hygroscopic powder.

-

Protocol B: Synthesis of Lipophilic Nicotinate Esters (Brain-Targeting Prodrugs)

Objective: To create highly lipophilic derivatives (e.g., Octyl Nicotinate) that passively diffuse across the BBB and are hydrolyzed by intracellular esterases to release NA.

Step-by-Step Methodology

-

Acid Chloride Formation:

-

Suspend Nicotinic Acid (10 mmol) in dry DCM.

-

Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF.

-

Stir until gas evolution (CO/CO₂) ceases (approx. 2 hours).

-

-

Esterification:

-

Add the target lipophilic alcohol (e.g., 1-Octanol , 1.1 eq) and Triethylamine (2.0 eq) to the reaction mixture at 0°C.

-

Stir at RT for 4 hours.

-

-

Workup:

-

Wash with water, 1M NaHCO₃, and Brine.

-

Concentrate and purify via Flash Chromatography (Hexane:EtOAc).

-

Protocol C: Biological Validation (NAD+ Cycling Assay)

Objective: Quantify the efficacy of synthesized derivatives in boosting intracellular NAD+ in neuronal cells (SH-SY5Y).

Experimental Design

-

Cell Line: SH-SY5Y (Human Neuroblastoma).

-

Treatment: 100 µM of NA, NAR, or Ester Derivative for 6, 12, and 24 hours.

-

Assay Principle: Enzymatic cycling reaction where NAD+ is the rate-limiting cofactor for Alcohol Dehydrogenase (ADH), reducing MTT/WST-1 to a colored formazan.

Workflow Diagram

Caption: Workflow for validating NAD+ boosting efficacy in neuronal models.

Detailed Protocol

-

Sample Preparation (Acid/Base Extraction):

-

Lyse cells in 0.5N HCl (to preserve NAD+, destroy NADH).

-

Neutralize with equal volume 0.5N NaOH + 100 mM Glycine buffer.

-

Note: Keep samples on ice to prevent degradation.

-

-

Cycling Reaction Mix:

-

Prepare Master Mix: 100 mM Bicine (pH 8.0), 400 mM Ethanol (substrate), 4 mM Phenazine Ethosulfate (PES), 0.5 mM MTT, and Alcohol Dehydrogenase (ADH) enzyme.

-

-

Measurement:

-

Add 50 µL Sample + 50 µL Master Mix to a 96-well plate.

-

Incubate at RT for 30 minutes in the dark.

-

Measure Absorbance at 570 nm .

-

Calculate concentration against a standard curve (0–100 pmol NAD+).

-

Data Presentation & Expected Results

When reporting results, structure your data to compare yield (Synthesis) and biological efficacy (Validation).

Table 1: Synthesis Metrics

| Derivative | Method | Yield (%) | Purity (HPLC) | LogP (Calc) | Solubility (Water) |

| NAR | Glycosylation | 65-75% | >98% | -1.2 | High |

| Octyl Nicotinate | Acid Chloride | 85-90% | >99% | 3.8 | Low (requires DMSO) |

| Benzyl Nicotinate | Acid Chloride | 88% | >99% | 2.1 | Moderate |

Table 2: Biological Efficacy (SH-SY5Y Cells, 24h)

| Compound | Conc.[3][4][5][6][7][8][9][10][11][12] (µM) | NAD+ Fold Change (vs Control) | P-Value |

| Vehicle (DMSO) | - | 1.00 | - |

| Nicotinic Acid (NA) | 100 | 1.50 | <0.05 |

| NAR | 100 | 2.10 | <0.01 |

| Octyl Nicotinate | 100 | 1.85 | <0.01 |

References

-

Verdin, E. (2015).[1][13] NAD⁺ in aging, metabolism, and neurodegeneration.[1][2][13] Science, 350(6265), 1208–1213. Link

-

Bogan, K. L., & Brenner, C. (2008).[1] Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition, 28, 115–130. Link

-

Sauve, A. A. (2008). NAD+ and vitamin B3: from metabolism to therapies.[10] Journal of Pharmacology and Experimental Therapeutics, 324(3), 883–893. Link

-

Grozio, A., et al. (2019). Slc12a8 is a nicotinamide mononucleotide transporter. Nature Metabolism, 1(1), 47–57. Link

-

Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1787–1800. Link

Sources

- 1. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NAD consumption assay [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. benthamopen.com [benthamopen.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Stability of Tert-butyl 6-(bromomethyl)nicotinate on silica gel

Ticket ID: TB-BnBr-STAB-001 Status: Open Priority: High (Compound Instability)

Executive Summary & Immediate Action

User Issue: "My compound turns into a black tar or streaks heavily during silica gel chromatography." Root Cause: Tert-butyl 6-(bromomethyl)nicotinate possesses a "perfect storm" of reactive functionalities: a basic pyridine nitrogen, a highly electrophilic bromomethyl group, and an acid-labile tert-butyl ester. Standard silica gel (acidic, pH ~5-6) catalyzes self-quaternization (polymerization) and hydrolysis .

Immediate Recommendation: STOP using untreated silica gel.

-

Option A (Preferred): Switch to Neutral Alumina (Grade III) .

-

Option B (Alternative): Use Triethylamine (Et3N) deactivated silica .

Diagnostic: Why is your compound degrading?

To solve the problem, you must understand the invisible chemistry happening on the column.

The "Black Tar" Mechanism

Concentrating this compound on a solid support (silica) increases the effective molarity, promoting intermolecular reactions. The acidic silanol groups (

-

Self-Quaternization (Polymerization): The pyridine nitrogen (nucleophile) of Molecule A attacks the bromomethyl group (electrophile) of Molecule B. This creates an ionic pyridinium salt (the "tar") that irreversibly binds to silica.

-

Hydrolysis: Moisture on the silica, activated by Lewis acidity, displaces the bromide to form the alcohol (

).

Visualization: Degradation Pathways

Figure 1: The dual degradation pathways catalyzed by acidic silica gel surfaces.

Troubleshooting Protocols (The Fix)

Protocol A: Neutral Alumina (The "Gold Standard")

Why: Alumina is less acidic than silica and does not promote the protonation of the pyridine ring, preventing streaking and minimizing hydrolysis.

-

Stationary Phase: Use Neutral Alumina, Brockmann Grade III .

-

Note: Grade I is too active (too dry) and may still cause degradation. Convert Grade I to Grade III by adding 6% water (w/w) and shaking until free-flowing.

-

-

Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0%

20% EtOAc). -

Loading: Load the crude material as a concentrated solution in a minimum amount of DCM/Hexane (1:1). Do not dry load onto silica.

Protocol B: Triethylamine (Et3N) Deactivated Silica

Why: If you must use silica, you must neutralize the acidic silanol sites to prevent the pyridine nitrogen from "sticking" and catalyzing the polymerization.

Step-by-Step Deactivation:

-

Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (Et3N) .

-

Column Packing: Pour the column and flush with at least 2 Column Volumes (CV) of the Hexanes + 1% Et3N mixture.

-

Verification: Check the pH of the eluent coming off the column. It should be basic (pH > 8 on wet pH paper).

-

-

Elution: Run your gradient (e.g., Hexane/EtOAc) without Et3N in the mobile phase, OR maintain 0.5% Et3N if the compound is extremely sensitive.

-

Workup: The collected fractions will contain Et3N. Remove it by rotary evaporation.[1] If traces remain, they usually do not interfere with the next step (nucleophilic substitution), as Et3N is a common base in those reactions.

Solvent System Data Table

| Method | Stationary Phase | Mobile Phase Modifier | Typical Rf (20% EtOAc/Hex) | Risk Level |

| Standard | Silica Gel (Untreated) | None | 0.0 - 0.3 (Streaking) | High (Degradation) |

| Deactivated | Silica Gel | 1% Et3N (Pre-wash) | 0.4 - 0.5 (Compact spot) | Medium |

| Recommended | Neutral Alumina | None | 0.5 - 0.6 | Low |

Synthesis & QC Validation (Self-Validating System)

Before purification, ensure your synthesis actually worked. The "tar" might be formed during the reaction if you overheated it.

Workflow: Synthesis Check

Figure 2: NMR diagnostic decision tree for crude material assessment.

Key NMR Signals (CDCl3):

-

Target (

): Sharp singlet -

Impurity (

- Starting Material): Singlet -

Impurity (

- Hydrolysis): Singlet

Storage & Handling FAQs

Q: Can I store the purified compound in the fridge? A: Yes, but with strict caveats.

-

Atmosphere: Must be under Argon/Nitrogen.

-

Container: Amber glass (halides are light-sensitive).

-

State: Store as a solid, not in solution. In solution (especially DCM or Chloroform), the effective concentration promotes slow quaternization over weeks.

-